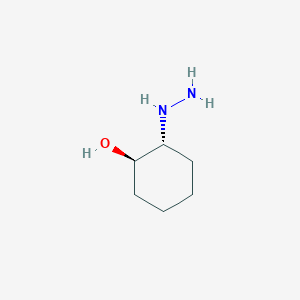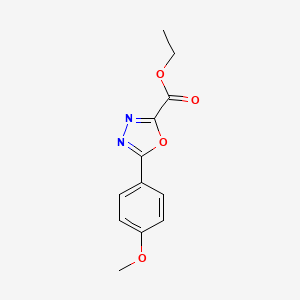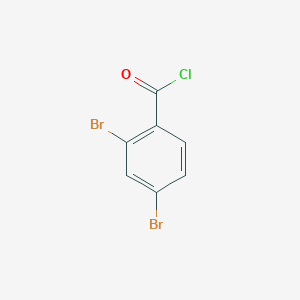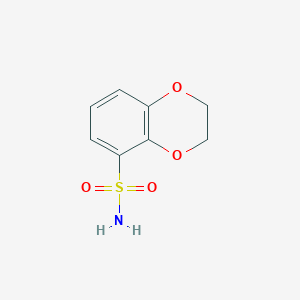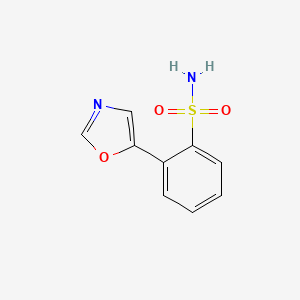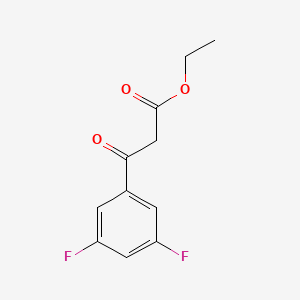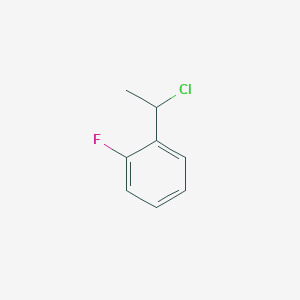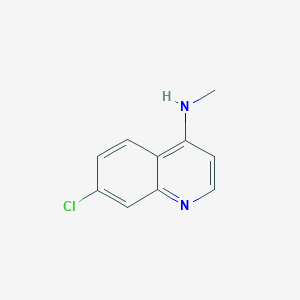
7-chloro-N-methylquinolin-4-amine
Overview
Description
7-chloro-N-methylquinolin-4-amine is a chemical compound with the molecular formula C10H9ClN2 . It is also known by other names such as 7-Chloro-N-methyl-4-quinolinamine and 4-(Methylamino)-7-chloroquinoline .
Synthesis Analysis
The synthesis of 7-chloro-N-methylquinolin-4-amine and its derivatives has been achieved through nucleophilic aromatic substitution reactions . The intermediates are treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases . There are several synthesis protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 7-chloro-N-methylquinolin-4-amine consists of a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular weight of the compound is 192.64 .Chemical Reactions Analysis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-chloro-N-methylquinolin-4-amine include a molecular weight of 192.64 . The compound is solid in form .Scientific Research Applications
Anticancer Agents
Quinoline amines, including 7-chloro-N-methylquinolin-4-amine, have been studied for their potential as anticancer agents . For instance, a series of 2-chloro N-substituted amino quinolines were prepared and screened against a non-small cell lung cancer cell line, A549 . One of the compounds, 2-chloro-8-methyl-N- (quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC 50) 29.4 μM .
Antimalarial Activity
7-chloroquinoline derivatives, including 7-chloro-N-methylquinolin-4-amine, have shown moderate antimalarial activity with IC50 < 100 μM . Six of these derivatives showed high antimalarial activity (IC50 < 50 M) .
Antimicrobial Activity
The synthesized 7-chloroquinoline derivatives were also evaluated for their antimicrobial activity . The antibacterial screening data showed moderate to good inhibition zone (12.5 ± 0.63–23.8 ± 1.5) towards all the tested compounds .
Antitumor Activity
The newly synthesized compounds were screened for their antitumor activity towards three lines of cancer cells, MCF-7 (human breast cancer), HCT-116 (colon carcinoma) and Hela (Cervical carcinoma) cell lines . Compounds (3) and (9) exerted the highest activity on all cell lines and showed special selectivity toward MCF-7 cells .
Synthesis of Novel Derivatives
7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This opens up possibilities for creating a variety of novel compounds for further research and potential applications.
Drug Development
The results of structure–activity relationship studies have shown that the anticancer activity of quinoline scaffold was found to be dependent on the position of the substituents . This information can be crucial in the development of new drugs using this scaffold.
Mechanism of Action
Target of Action
7-Chloro-N-methylquinolin-4-amine, a derivative of 7-chloroquinoline, has been found to exhibit antimicrobial, antimalarial, and anticancer activities . The primary targets of this compound are likely to be the cellular components involved in these diseases.
Mode of Action
It’s known that quinoline derivatives can interact with their targets and cause changes that inhibit the growth of microbes or cancer cells . For instance, some quinoline derivatives have been found to inhibit DNA synthesis in cancer cells, leading to cell death .
Biochemical Pathways
Given its antimalarial activity, it may affect the life cycle of the plasmodium parasite, similar to other quinoline-based antimalarials . In terms of its anticancer activity, it may interfere with pathways involved in cell proliferation and survival .
Pharmacokinetics
The compound is predicted to satisfy the adme profile , suggesting it may have suitable bioavailability for therapeutic use.
Result of Action
The result of the action of 7-chloro-N-methylquinolin-4-amine is the inhibition of the growth of microbes or cancer cells . In the case of its antimalarial activity, it may inhibit the growth of Plasmodium parasites. For its anticancer activity, it may inhibit the proliferation of cancer cells .
Safety and Hazards
Future Directions
The future directions for 7-chloro-N-methylquinolin-4-amine and its derivatives could involve further exploration of their biological and pharmaceutical activities . The development of new drugs to treat malaria and non-malarial infectious diseases could potentially utilize the amino-quinoline moiety . Additionally, the synthesis of new 4-aminoquinolines and evaluation of their in vitro activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum is an area of ongoing research .
properties
IUPAC Name |
7-chloro-N-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-12-9-4-5-13-10-6-7(11)2-3-8(9)10/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTWMUXPAIGYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470709 | |
| Record name | 7-chloro-N-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21875-67-2 | |
| Record name | 7-chloro-N-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these compounds interact with ACE2 and what are the potential downstream effects?
A1: The research suggests that 7-chloro-N-methylquinolin-4-amine derivatives could bind to the active site of ACE2. [] This interaction is primarily evaluated using molecular docking simulations, which predict binding affinities and potential interactions between the molecule and the enzyme. While the exact downstream effects are not explored in this study, inhibiting ACE2 activity is a key area of interest in developing therapeutics for certain coronaviruses. ACE2 serves as a receptor for these viruses, and blocking this interaction could potentially hinder viral entry into host cells.
Q2: Can you elaborate on the structure-activity relationship (SAR) study conducted and its implications?
A2: The research involved evaluating a series of N-substituted 2,5-bis[(7-chloroquinolin-4-yl)amino]pentanoic acid derivatives, generated from the base structure of 7-chloro-N-methylquinolin-4-amine. [] These modifications were designed to investigate how different substituents on the base structure affect binding affinity to ACE2. The docking scores, ranging from -10.60 to -8.99 kcal/mol for the top twenty derivatives, provide insights into the relationship between structure modifications and binding affinity. This SAR information is crucial for guiding further optimization of these compounds to enhance their potency and selectivity towards ACE2.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



